molecular formula C26H17BrN2O B11546270 N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine

Cat. No.: B11546270
M. Wt: 453.3 g/mol
InChI Key: UWUCTMWARNTCRM-OQTHGSNTSA-N
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Description

N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine typically involves a multi-step process:

    Formation of the Benzoxazole Core: The initial step involves the synthesis of the benzoxazole core, which can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Prop-2-en-1-ylidene Moiety: The prop-2-en-1-ylidene moiety is synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Bromination: The final step involves the bromination of the phenyl ring using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moiety, leading to the formation of epoxides or diols.

    Reduction: Reduction of the compound can occur at the alkene or the benzoxazole ring, potentially yielding saturated derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under appropriate conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

The compound’s potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, make it a subject of interest in biological research. Studies may focus on its interaction with biological targets and its efficacy in different biological assays.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or fluorescent dyes. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.

Mechanism of Action

The mechanism of action of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects may be mediated through pathways involving oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine
  • N-[(1E,2E)-3-(3-chlorophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine
  • N-[(1E,2E)-3-(3-fluorophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine

Uniqueness

The uniqueness of N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-5-amine lies in its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C26H17BrN2O

Molecular Weight

453.3 g/mol

IUPAC Name

(E)-3-(3-bromophenyl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-5-yl)prop-2-en-1-imine

InChI

InChI=1S/C26H17BrN2O/c27-22-9-3-5-18(15-22)6-4-14-28-23-12-13-25-24(17-23)29-26(30-25)21-11-10-19-7-1-2-8-20(19)16-21/h1-17H/b6-4+,28-14?

InChI Key

UWUCTMWARNTCRM-OQTHGSNTSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=C/C=C/C5=CC(=CC=C5)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC=CC5=CC(=CC=C5)Br

Origin of Product

United States

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